Methyl 5-(hydroxymethyl)furan-3-carboxylate
Overview
Description
Methyl 5-(hydroxymethyl)furan-3-carboxylate is an organic compound with the molecular formula C7H8O4 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a hydroxymethyl group and a carboxylate ester group attached to the furan ring
Mechanism of Action
Target of Action
Methyl 5-(hydroxymethyl)furan-3-carboxylate (MFC) has been found to exhibit significant anticancer activities against the HeLa cell lines . It also shows high antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis .
Mode of Action
It has been suggested that mfc affects selective cytotoxicity on cancer cells and gram-positive bacteria at a low concentration . The presence of certain structures in the compound, such as tryptamine and acyl ether, has been associated with an increase in anticancer activities .
Biochemical Pathways
It is known that the compound has a significant impact on the cell wall and membrane of the targeted microorganisms, causing damage that leads to their death .
Result of Action
MFC has been found to exhibit cytotoxic activity on both normal cells and cancer cells, with the strongest cytotoxicity observed in HeLa and HepG2 cells . It also shows bacteriolytic effects on the tested microorganisms, causing cell wall and membrane damage .
Action Environment
The action of MFC can be influenced by environmental factors. For instance, Gram-negative bacteria are more resistant to antibacterial agents due to the composition of their outer membrane, which is linked to the inner membrane by lipopolysaccharides (LPS)
Biochemical Analysis
Biochemical Properties
It is known that furanic compounds, to which this molecule belongs, are highly reactive This suggests that Methyl 5-(hydroxymethyl)furan-3-carboxylate may interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Some furanic compounds have been shown to have significant anticancer activities
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-(hydroxymethyl)furan-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-hydroxymethylfurfural (HMF) with methanol in the presence of an acid catalyst. This esterification reaction typically requires mild conditions to avoid degradation of the furan ring .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the continuous processing of HMF derived from biomass. The process includes the use of catalysts such as sulfuric acid or transition metal oxides to facilitate the esterification reaction .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(hydroxymethyl)furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require Lewis acids like aluminum chloride (AlCl3) as catalysts.
Major Products Formed:
Oxidation: 5-(carboxymethyl)furan-3-carboxylate.
Reduction: 5-(hydroxymethyl)furan-3-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 5-(hydroxymethyl)furan-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
5-Hydroxymethylfurfural (HMF): A precursor to methyl 5-(hydroxymethyl)furan-3-carboxylate, HMF is also derived from biomass and has similar chemical properties.
5-(Hydroxymethyl)-2-furancarboxaldehyde: Another related compound with similar reactivity patterns.
Uniqueness: The presence of both hydroxymethyl and carboxylate groups allows for diverse chemical transformations and interactions .
Properties
IUPAC Name |
methyl 5-(hydroxymethyl)furan-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4,8H,3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWONULRTBORBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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